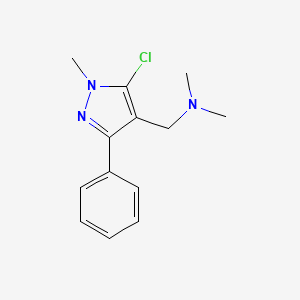

(5-cloro-1-metil-3-fenil-1H-pirazol-4-il)-N,N-dimetilmetanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a chloro, methyl, and phenyl substitution on the pyrazole ring, along with a dimethylmethanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pyrazole-based ligands and catalysts .

Biology

The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors involved in various biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development .

Industry

In the industrial sector, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrazole precursor in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at elevated temperatures . The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides[][4].

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or acidic medium.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of the dimethylmethanamine group.

1-methyl-3-phenyl-5-chloropyrazole: Lacks the dimethylmethanamine group, making it less versatile in certain reactions.

Uniqueness

The presence of the dimethylmethanamine group in (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine enhances its solubility and reactivity, making it a more versatile intermediate for various synthetic applications. Its unique combination of substituents allows for diverse chemical modifications and biological interactions .

Actividad Biológica

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrazole ring substituted with a chlorine atom and a dimethylaminomethyl group, which may influence its biological interactions.

1. Adrenergic Receptor Agonism

Research indicates that compounds similar to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine act as β3 adrenergic receptor agonists. These receptors are primarily involved in the regulation of lipolysis and energy metabolism. Stimulation of β3 receptors has been linked to:

- Increased Lipolysis : Activation promotes the breakdown of triglycerides in adipose tissue, leading to weight loss and improved metabolic profiles .

- Potential Anti-obesity Effects : Compounds targeting these receptors can help manage obesity by enhancing energy expenditure and fat oxidation .

2. Anticonvulsant Activity

Studies have demonstrated that pyrazole derivatives exhibit anticonvulsant properties. The specific compound under review has been evaluated for its efficacy against induced seizures. For instance:

These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity.

3. Anti-inflammatory Properties

Similar pyrazole derivatives have been assessed for their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicate:

This property is particularly relevant for developing treatments for inflammatory diseases.

The precise mechanism through which (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with adrenergic receptors leads to downstream signaling pathways that regulate metabolic processes and neuronal excitability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Weight Management : A clinical trial involving β3 agonists showed promising results in weight reduction among obese participants, emphasizing the role of this compound in metabolic regulation.

- Seizure Control : In animal models, administration of the compound resulted in a marked decrease in seizure frequency, supporting its potential use as an anticonvulsant agent.

Propiedades

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRUDSVLIVANEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.